molecular formula C9H11ClN2O B1525101 2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride CAS No. 1306603-16-6

2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Cat. No. B1525101
M. Wt: 198.65 g/mol
InChI Key: JWNFWHHDXWHZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride” is a chemical compound with the CAS Number: 1306603-16-6 . It has a molecular weight of 198.65 . The IUPAC name for this compound is [3-(aminomethyl)phenoxy]acetonitrile hydrochloride .


Molecular Structure Analysis

The InChI code for “2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride” is 1S/C9H10N2O.ClH/c10-4-5-12-9-3-1-2-8 (6-9)7-11;/h1-3,6H,5,7,11H2;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .

Scientific Research Applications

Analytical Chemistry Applications

  • Potentiometric Determination of Azo Dyes : Research involving the potentiometric titration of azo dyes in acetonitrile solutions highlights the importance of acetonitrile in determining the pKa values of various compounds, which is crucial for understanding their behavior in different solvents and conditions (Kurtoglu et al., 1999).
  • Capillary Zone Electrophoresis (CZE) for Pharmaceutical Analysis : The use of CZE in acetonitrile for the analysis of pharmaceutical formulations demonstrates the solvent's utility in separating complex mixtures, which could be applicable in studying the interactions and stability of 2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride in pharmaceutical contexts (Lara et al., 2005).

Catalysis and Material Science

  • Electrochemical Studies and Spectroelectrochemistry : Investigations into the electrochemical behavior of compounds like 4-aminophenol in acetonitrile provide insights into oxidation processes and the development of electrochemical sensors or catalysts, which might be relevant for electrochemical applications of 2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride (Schwarz et al., 2003).

Environmental Chemistry

  • Analysis of Organic Compounds in Beverages : The methodology for analyzing sugar, organic acids, and phenolic compounds in Czech meads using acetonitrile can be adapted for environmental monitoring of water and soil pollution, potentially involving compounds like 2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride (Švecová et al., 2015).

Pharmacology and Toxicology

  • Study on Cytochrome P450 Activities : Understanding the substrate-dependent effects of acetonitrile on cytochrome P450 activities is crucial in drug metabolism and pharmacokinetic studies, which could be relevant for assessing the metabolic pathways of 2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride in the liver (Tang et al., 2000).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .

properties

IUPAC Name

2-[3-(aminomethyl)phenoxy]acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-4-5-12-9-3-1-2-8(6-9)7-11;/h1-3,6H,5,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNFWHHDXWHZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride

CAS RN

1306603-16-6
Record name 2-[3-(aminomethyl)phenoxy]acetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.